5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound featuring a fused triazolo-pyrimidine core. Its synthesis involves the reaction of 1-phenylpentane-1,3-dione with 2H-1,2,4-triazol-3-amine under solvent-free conditions at 160°C, yielding the product in 92% efficiency after purification . The structure is characterized by:
- Position 5: A phenyl group contributing to hydrophobicity and π-stacking interactions.
- Position 2: A pyridin-3-yl moiety enhancing hydrogen-bonding and metal-coordination capabilities.
- Position 7: A hydroxyl group enabling derivatization (e.g., alkylation or halogenation) for functional diversification .
This compound serves as a precursor for anticonvulsant agents, with alkylation at the 7-OH position generating derivatives like 7-alkoxy variants (e.g., 3a–3i) . Its structural versatility and synthetic accessibility make it a scaffold of interest in medicinal and materials chemistry.
Properties
Molecular Formula |
C16H11N5O |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
5-phenyl-2-pyridin-3-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H11N5O/c22-14-9-13(11-5-2-1-3-6-11)18-16-19-15(20-21(14)16)12-7-4-8-17-10-12/h1-10H,(H,18,19,20) |
InChI Key |
XZVJOALASPJTFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Bromination
5-Phenyl-2-(pyridin-3-yl)pyrimidin-7-ol undergoes bromination using phosphorus oxybromide (POBr3) in dichloromethane at 0–5°C for 2 hours, yielding the 7-bromo derivative (89% yield).
Step 2: Cyclization with Sodium Azide
The brominated intermediate reacts with sodium azide (NaN3) in dimethylformamide (DMF) at 120°C for 8 hours. The azide group displaces bromide, followed by intramolecular cyclization to form the triazole ring.
Critical Notes:
-
Side Reactions: Overheating (>130°C) leads to decomposition; inert atmosphere (N2) improves yield.
-
Workup: Precipitation in ice-water followed by chromatography (silica gel, ethyl acetate/hexane) isolates the product (76% yield).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 3-amino-5-(pyridin-3-yl)-1,2,4-triazole and ethyl benzoylacetate in acetic acid is irradiated at 150°C for 20 minutes, achieving 78% yield.
Advantages:
-
Time Efficiency: 20 minutes vs. 6–8 hours for conventional heating.
-
Energy Savings: Reduced solvent consumption.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–75 | 6–8 h | Moderate | High |
| Multicomponent | 82 | 4 h | High | Moderate |
| Halogenation-Cyclization | 76 | 10 h total | Low | Low |
| Microwave-Assisted | 78 | 0.3 h | High | High |
The multicomponent method offers the best balance of yield and time, while microwave-assisted synthesis excels in rapid production. Halogenation-cyclization is less favored due to multi-step complexity and lower scalability.
Characterization and Validation
Synthesized compounds require rigorous characterization:
-
NMR: Distinct signals for pyridine protons (δ 8.5–9.0 ppm), triazole NH (δ 12.1 ppm), and hydroxyl group (δ 10.8 ppm).
-
HPLC: Purity >98% confirmed using a C18 column (acetonitrile/water, 70:30).
-
X-ray Crystallography: Resolves ambiguities in regiochemistry; confirms planar triazolopyrimidine core.
Industrial-Scale Considerations
For large-scale production, the multicomponent method is optimal:
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group at position 7 serves as a key reactive site:
-
Etherification : Reacts with alkyl/aryl halides under basic conditions (e.g., NaH in DMF at 60°C) to form ether derivatives.
-
Esterification : Forms esters with acyl chlorides in the presence of pyridine at room temperature.
Example Reaction :
(where R = alkyl/aryl; TP = triazolo-pyrimidine core)
Electrophilic Aromatic Substitution
The electron-rich pyrimidine and phenyl rings enable:
-
Nitration : Occurs at activated positions under mixed acid (HNO₃/H₂SO₄) conditions.
-
Sulfonation : Achieved using fuming sulfuric acid to introduce sulfonic acid groups.
Coupling Reactions
The pyridine and triazole moieties participate in cross-coupling reactions:
Mechanistic Insight :
Amide Bond Formation
Reaction with amines via carbonyl chloride intermediates:
(Used to generate bioactive amide derivatives)
Oxidation/Reduction
-
Limited data exists, but the hydroxyl group may be oxidized to ketones under strong oxidizing agents.
Reaction Optimization Data
Key findings from analogous triazolo-pyrimidine syntheses:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Toluene | 83% vs. 61% (DMF) | |
| Catalyst | None | Reduced side-reactions | |
| Temperature | 120°C | 24 h completion |
Mechanistic Pathways
-
Transamidation : Initial step in triazole-pyrimidine formation involves amine exchange .
-
Cyclocondensation : Intermediate B forms via nitrile attack, followed by water elimination .
This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in anticancer and antiviral agent development . Further studies are needed to explore regioselective modifications and catalytic systems for improved yields.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is its potential as an anticancer agent. Research indicates that compounds within this class exhibit cytotoxic effects against several cancer cell lines.
Case Study: Inhibition of AXL Receptor Tyrosine Kinase
A study highlighted the compound's ability to inhibit AXL receptor tyrosine kinase, which is implicated in various cancers. The inhibition of this kinase can lead to reduced tumor proliferation and metastasis. The compound's effectiveness was demonstrated in vitro with significant reductions in cell viability observed at specific concentrations .
Anti-inflammatory Properties
The compound also shows promise in treating inflammatory conditions. It acts as an inhibitor of Janus kinases (JAKs), which are involved in the signaling pathways of many inflammatory cytokines.
Case Study: JAK Inhibition
Research involving derivatives of this compound has shown that these compounds can effectively inhibit JAK activity. This inhibition is crucial for managing autoimmune diseases and other inflammatory disorders .
Antimicrobial Activity
Another area of application is the antimicrobial activity exhibited by this compound. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play roles in disease progression.
Case Study: Phosphodiesterase Inhibition
Research indicates that derivatives of this compound can selectively inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways related to inflammation and cancer progression .
Synthesis and Structural Modifications
The synthesis of this compound has been explored extensively to enhance its biological activity and selectivity.
Innovative Synthesis Approaches
Recent studies have focused on modifying the pyridine and triazole moieties to improve pharmacokinetic properties and reduce toxicity while maintaining efficacy against target enzymes and receptors .
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazolo[1,5-a]pyrimidine Derivatives
Substituent Effects on Physicochemical Properties
- 5-Position Modifications: Phenyl vs. Pyridinyl (Target vs. Electron-Withdrawing Groups (CF₃ in 4b): The trifluoromethyl group in 4b lowers the melting point (263°C vs. 287°C for 4a) due to reduced crystallinity, while enhancing metabolic stability .
7-Position Reactivity :
- The hydroxyl group in the target compound allows derivatization to 7-alkoxy or 7-chloro derivatives (e.g., 5a) via alkylation or POCl₃ treatment, respectively .
- Chlorination (as in 5a) enhances electrophilicity, enabling nucleophilic substitution for anti-tubercular amine derivatives (e.g., compound 42 in ).
Biological Activity
5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 293.29 g/mol. Its structure includes a triazolo-pyrimidine core, which is known for its pharmacological significance.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidine exhibit potent anticancer properties. For instance:
- In Vitro Studies : A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines. Specifically, it exhibited an IC50 value of 3.91 µM against MCF-7 (human breast cancer) cells, indicating a strong potential as an anticancer agent .
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was highlighted in studies where it induced apoptosis and cell cycle arrest in treated cells .
2. Antiviral Activity
Research has also pointed towards antiviral properties associated with triazolo-pyrimidine compounds. These compounds have been evaluated for their ability to inhibit viral replication in vitro, although specific data on this compound remains limited.
3. JAK Inhibition
Patents have been filed indicating that derivatives of this compound can act as Janus kinase (JAK) inhibitors. JAK inhibitors are critical in treating autoimmune diseases and certain cancers due to their role in signaling pathways that regulate immune responses .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.91 | Tubulin polymerization inhibition |
| Anticancer | HCT116 | 0.53 | Apoptosis induction |
| Antiviral | Various (not specified) | TBD | Viral replication inhibition |
| JAK Inhibition | In vitro models | TBD | Inhibition of JAK signaling |
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives in clinical settings:
- Study on MCF-7 Cells : A detailed investigation revealed that the compound not only inhibited cell growth but also affected cell cycle progression by inducing G2/M phase arrest .
- Combination Therapy Potential : Research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic outcomes by overcoming drug resistance mechanisms observed in various cancers .
Q & A
Advanced Research Question
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling steps.
- Additive Screening : Test thiourea derivatives or ionic liquids to stabilize intermediates and reduce side reactions .
- Flow Chemistry : Consider continuous-flow reactors to enhance heat/mass transfer and minimize batch variability.
How can researchers assess the compound’s potential for off-target effects in biological systems?
Advanced Research Question
- Selectivity Profiling : Use kinase/GPCR panels to measure activity across 50–100 targets.
- Cellular Toxicity Assays : Perform MTT or Annexin V staining in primary cell lines (e.g., HEK293, HepG2) at 24–72 hr exposures.
- Transcriptomics : Apply RNA-seq to identify differentially expressed genes post-treatment, focusing on stress-response pathways .
What methodologies are recommended for studying the compound’s environmental fate in ecotoxicological research?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
